molecular formula C13H11ClN2O B255623 2-(2-chlorophenyl)-N-(2-pyridinyl)acetamide

2-(2-chlorophenyl)-N-(2-pyridinyl)acetamide

Cat. No. B255623
M. Wt: 246.69 g/mol
InChI Key: ZHLDGSLIIXINPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-N-(2-pyridinyl)acetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential use in scientific research. CPCA is a member of the acetamide family of compounds and has been shown to possess a range of interesting biochemical and physiological effects. In

Mechanism of Action

2-(2-chlorophenyl)-N-(2-pyridinyl)acetamide exerts its effects by selectively inhibiting the activity of the T-type calcium channel. This channel is important for the regulation of neuronal excitability and has been implicated in a variety of neurological disorders. By inhibiting the activity of this channel, 2-(2-chlorophenyl)-N-(2-pyridinyl)acetamide is able to modulate the activity of neurons and reduce the symptoms associated with these disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-chlorophenyl)-N-(2-pyridinyl)acetamide are largely related to its ability to modulate the activity of the T-type calcium channel. By inhibiting the activity of this channel, 2-(2-chlorophenyl)-N-(2-pyridinyl)acetamide is able to reduce the excitability of neurons and reduce the symptoms associated with neurological disorders such as chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-chlorophenyl)-N-(2-pyridinyl)acetamide for use in lab experiments is its selectivity for the T-type calcium channel. This allows researchers to specifically target this channel and study its role in various physiological processes. However, one limitation of 2-(2-chlorophenyl)-N-(2-pyridinyl)acetamide is its relatively low potency, which can make it difficult to achieve the desired effects at lower concentrations.

Future Directions

There are several potential future directions for research involving 2-(2-chlorophenyl)-N-(2-pyridinyl)acetamide. One area of interest is the development of more potent analogs of 2-(2-chlorophenyl)-N-(2-pyridinyl)acetamide that can achieve the desired effects at lower concentrations. Another potential direction is the use of 2-(2-chlorophenyl)-N-(2-pyridinyl)acetamide as a therapeutic agent for the treatment of chronic pain and other neurological disorders. Finally, 2-(2-chlorophenyl)-N-(2-pyridinyl)acetamide could be used as a tool to study the role of the T-type calcium channel in other physiological processes, such as learning and memory.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)-N-(2-pyridinyl)acetamide is achieved through a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 2-pyridylamine. The resulting intermediate is then treated with acetic anhydride to form 2-(2-chlorophenyl)-N-(2-pyridinyl)acetamide. The process is relatively simple and has been well-established in the literature.

Scientific Research Applications

2-(2-chlorophenyl)-N-(2-pyridinyl)acetamide has been used extensively in scientific research due to its ability to modulate the activity of certain ion channels in the brain. Specifically, 2-(2-chlorophenyl)-N-(2-pyridinyl)acetamide has been shown to selectively inhibit the activity of the T-type calcium channel, which has been implicated in a variety of neurological disorders. 2-(2-chlorophenyl)-N-(2-pyridinyl)acetamide has also been used as a tool to study the role of the T-type calcium channel in pain signaling and as a potential therapeutic target for the treatment of chronic pain.

properties

Product Name

2-(2-chlorophenyl)-N-(2-pyridinyl)acetamide

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C13H11ClN2O/c14-11-6-2-1-5-10(11)9-13(17)16-12-7-3-4-8-15-12/h1-8H,9H2,(H,15,16,17)

InChI Key

ZHLDGSLIIXINPG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=N2)Cl

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.